Oxazolo[5,4-d]pyrimidin-7-ol
Overview
Description
Oxazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidin-7-ol typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazolo[5,4-d]pyrimidines .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antiviral, anticancer, and immunosuppressive agent.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinase enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and the modulation of immune responses . The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine: Another heterocyclic compound with a fused oxazole and pyridine ring system.
Thiazolo[5,4-d]pyrimidine: A compound with a fused thiazole and pyrimidine ring system.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system.
Uniqueness
Oxazolo[5,4-d]pyrimidin-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group at the 7-position. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSKAFKWRCXGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701488 | |
Record name | [1,3]Oxazolo[5,4-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27433-54-1 | |
Record name | [1,3]Oxazolo[5,4-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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